An In-depth Technical Guide to Acid Blue 40: Chemical Structure, Properties, and Applications
An In-depth Technical Guide to Acid Blue 40: Chemical Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acid Blue 40, also known by its Colour Index name C.I. 62125, is a synthetic anthraquinone dye.[1][2] Its molecular structure, characterized by a substituted anthraquinone core, imparts a vibrant blue color, making it a valuable colorant in various industrial and scientific applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and key applications of Acid Blue 40, with a focus on data relevant to researchers and professionals in drug development and related scientific fields.
Chemical Structure and Identification
Acid Blue 40 is chemically known as sodium 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-2-anthracenesulfonate.[3] The molecule consists of an anthraquinone scaffold substituted with an amino group, a sulfonate group, and a p-acetamidophenylamino group. The presence of the sulfonate group renders the dye water-soluble and allows it to be classified as an acid dye.
Table 1: Chemical Identifiers for Acid Blue 40
| Identifier | Value |
| IUPAC Name | sodium 4-((4-(acetylamino)phenyl)amino)-1-amino-9,10-dihydro-9,10-dioxo-2-anthracenesulfonate[3] |
| CAS Number | 6424-85-7[4] |
| C.I. Name | Acid Blue 40[4] |
| C.I. Number | 62125[2] |
| Molecular Formula | C₂₂H₁₆N₃NaO₆S[4] |
| Molecular Weight | 473.43 g/mol [4] |
| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+][3] |
| InChI Key | NTOOJLUHUFUGQI-UHFFFAOYSA-M[3] |
Physicochemical and Spectral Properties
Acid Blue 40 is a dark blue powder that is soluble in water.[1][2] Its solubility in water is reported to be 100 g/L at 80 °C.[2] It is also soluble in acetone and ethanol, slightly soluble in nitrobenzene, and insoluble in benzene and dimethylbenzene.[2][3]
Table 2: Physicochemical and Spectral Properties of Acid Blue 40
| Property | Value |
| Appearance | Dark blue powder[1][2] |
| Melting Point | >300 °C |
| Solubility | Water (100 g/L at 80 °C)[2] |
| Acetone, Ethanol (Soluble)[2][3] | |
| Nitrobenzene (Slightly soluble)[2][3] | |
| Benzene, Dimethylbenzene (Insoluble)[2][3] | |
| Spectral Data | |
| UV-Vis λmax (in water) | ~620 nm, ~380 nm[5] |
| FT-IR Characteristic Peaks (cm⁻¹) | Data not available in search results. General anthraquinone stretches for C=O (around 1675 cm⁻¹), aromatic C=C (1600-1450 cm⁻¹), C-N, and S=O (sulfonate group) would be expected. |
| ¹H and ¹³C NMR | Specific chemical shift data not available in search results. |
Synthesis of Acid Blue 40
The synthesis of Acid Blue 40 is achieved through a copper-catalyzed nucleophilic aromatic substitution known as the Ullmann condensation.[2] The general manufacturing method involves the reaction of 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with N-(4-aminophenyl)acetamide in the presence of a copper salt and an acid-binding agent.[2] The resulting product is then converted to its sodium salt.[2]
Synthesis pathway of Acid Blue 40.
Experimental Protocol: General Ullmann Condensation for Aryl Amines
While a specific, detailed protocol for the industrial synthesis of Acid Blue 40 is proprietary, a general laboratory-scale Ullmann condensation for the synthesis of a related diaryl amine is provided below for illustrative purposes.
-
Reaction Setup: A reaction vessel is charged with the aryl halide (e.g., 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid), the amine (e.g., N-(4-aminophenyl)acetamide), a copper(I) catalyst (e.g., CuI), a ligand (e.g., a diamine or amino acid), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar solvent (e.g., N-methylpyrrolidone or dimethylformamide).
-
Reaction Execution: The mixture is heated to a high temperature (often >150 °C) under an inert atmosphere (e.g., nitrogen or argon) and stirred for several hours until the reaction is complete, as monitored by a suitable technique like thin-layer chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layers are combined, washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by a suitable method such as column chromatography or recrystallization to yield the desired diaryl amine.
-
Salification: The purified product is then dissolved in a suitable solvent and treated with a sodium base (e.g., sodium hydroxide or sodium carbonate) to form the final sodium salt, which is then isolated.
Applications
Acid Blue 40 has a wide range of applications owing to its strong color, water solubility, and affinity for various substrates.
Industrial Applications
-
Textile Dyeing: It is primarily used for dyeing protein fibers such as wool and silk, as well as polyamide fibers.[1][2]
-
Leather and Paper Coloring: Acid Blue 40 is also utilized in the coloring of leather and paper products.[2]
Scientific and Research Applications
-
Biological Staining: In laboratory settings, Acid Blue 40 is employed as a stain in microscopy to visualize cellular structures and processes, making it a useful tool in histology and cell biology.[1]
-
Detection of Biomolecules: It has applications in medical diagnostics for the detection of certain proteins, enzymes, bacteria, and other microorganisms.[3] It can also be used to measure the activity of specific enzymes and detect the presence of certain hormones and metabolites in biological samples.[3]
Experimental workflow for dyeing wool with Acid Blue 40.
Experimental Protocol: Wool Dyeing with Acid Blue 40
This protocol outlines a general procedure for dyeing wool fibers with Acid Blue 40 in a laboratory setting.
-
Fiber Preparation: The wool yarn or fabric is first scoured (washed) with a neutral detergent to remove any impurities, then thoroughly rinsed. The clean wool is then wetted out in water.
-
Dye Bath Preparation: A dye bath is prepared with a specific liquor-to-goods ratio (e.g., 40:1). The required amount of Acid Blue 40 dye (e.g., 1-2% on weight of fiber) is dissolved in hot water and added to the dye bath. An electrolyte such as Glauber's salt (sodium sulfate) may also be added to promote level dyeing.
-
Dyeing: The wet wool is introduced into the dye bath at a moderate temperature (e.g., 40°C). The temperature is gradually raised to just below boiling (around 95-98°C) over 30-45 minutes.
-
Acidification: An acid, typically acetic acid or formic acid, is then slowly added to the dye bath to lower the pH. This protonates the amino groups in the wool fibers, creating cationic sites for the anionic dye to bind.
-
Exhaustion: The dye bath is held at this high temperature for 30-60 minutes to allow for the dye to fully penetrate and bind to the fibers.
-
Rinsing and Drying: The heat is turned off, and the dye bath is allowed to cool gradually. The dyed wool is then removed, rinsed thoroughly with warm and then cold water until the water runs clear, and finally dried.
Mechanism of Interaction in Biological Systems
The interaction of Acid Blue 40 with biological macromolecules, particularly proteins, is primarily governed by electrostatic and hydrophobic interactions. As an anionic dye, the negatively charged sulfonate group of Acid Blue 40 is attracted to positively charged sites on proteins, such as the protonated side chains of lysine and arginine residues, especially under acidic conditions.[6] Additionally, the large aromatic anthraquinone structure can participate in hydrophobic and van der Waals interactions with nonpolar regions of the protein.[6]
Logical relationship of Acid Blue 40 interaction with proteins.
Environmental Fate and Degradation
The release of Acid Blue 40 into the environment is a concern due to the color it imparts to water bodies and its persistence. Advanced Oxidation Processes (AOPs), such as photocatalysis, are effective methods for the degradation of this dye. In a typical photocatalytic process using a semiconductor catalyst like TiO₂, UV irradiation generates highly reactive hydroxyl radicals (•OH). These radicals attack the dye molecule, leading to the breakdown of the chromophore and eventual mineralization into simpler, colorless compounds like CO₂, H₂O, and inorganic salts. The degradation pathway often involves hydroxylation of the aromatic rings, cleavage of the C-N bond, and desulfonation.[5]
Simplified photocatalytic degradation pathway of Acid Blue 40.
Conclusion
Acid Blue 40 is a versatile anthraquinone dye with significant applications in both industrial and scientific realms. Its well-defined chemical structure and properties, particularly its water solubility and affinity for proteinaceous substrates, make it a valuable tool for researchers. A thorough understanding of its synthesis, physicochemical characteristics, and interaction mechanisms is crucial for its effective and safe utilization in various research and development endeavors. Further research into its specific biological interactions and the development of more detailed analytical data will continue to expand its utility in the scientific community.
References
- 1. dawnscientific.com [dawnscientific.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Acid Blue 40 | C22H16N3NaO6S | CID 23672996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mechanism of dye response and interference in the Bradford protein assay - PubMed [pubmed.ncbi.nlm.nih.gov]
